molecular formula C18H12N2O3 B3007875 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione CAS No. 478048-73-6

2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione

Cat. No.: B3007875
CAS No.: 478048-73-6
M. Wt: 304.305
InChI Key: PIIYZQZFHGWTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core linked via a methyl group to a 3-phenyl-1,2-oxazole moiety. The isoindole-1,3-dione (phthalimide) scaffold is well-documented for its biological relevance, particularly in medicinal chemistry, where it serves as a pharmacophore in antitumor, anti-inflammatory, and antimicrobial agents .

Properties

IUPAC Name

2-[(3-phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c21-17-14-8-4-5-9-15(14)18(22)20(17)11-13-10-16(19-23-13)12-6-2-1-3-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIYZQZFHGWTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindole-1,3-dione scaffold. The oxazole ring can be introduced through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.

A common synthetic route includes:

    Condensation Reaction: An aromatic primary amine reacts with maleic anhydride in the presence of a catalyst to form the isoindole-1,3-dione core.

    Cyclization: The oxazole ring is formed by reacting α-haloketones with amides under basic conditions, followed by coupling with the isoindole-1,3-dione intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the isoindole-1,3-dione core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to the biological activity of the oxazole ring.

    Material Science: It is explored for use in organic electronics and as a building block for advanced materials.

    Biology: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to therapeutic effects. The isoindole-1,3-dione core may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Compounds for Comparison:

2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (16)

  • Substituent : Imidazole ring (basic, hydrogen-bonding capability).
  • Molecular Weight : 303.32 g/mol.
  • Key Features : Higher yield (95%) and moderate melting point (215–217°C).

2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione Substituent: 1,2,4-Oxadiazole with isopropyl group. Molecular Weight: 271.27 g/mol.

2-(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione

  • Substituent : Methylsulfonyl and oxadiazole groups.
  • Molecular Weight : 377.4 g/mol.
  • Key Features : Enhanced electron-withdrawing effects from sulfonyl group.

2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c)

  • Substituent : Thioxo-triazolidine ring.
  • Molecular Weight : 414.48 g/mol.
  • Key Features : High thermal stability (m.p. >300°C) due to sulfur incorporation.

Structural Comparison Table:

Compound Heterocycle Type Substituent Features Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 1,2-Oxazole Phenyl, methyl linker ~310 (estimated) Not reported Not reported
Compound 16 Imidazole Methyl group 303.32 215–217 95
Compound in 1,2,4-Oxadiazole Isopropyl 271.27 Not reported Not reported
Compound 13c Thioxo-triazolidine Phenyl, sulfur atom 414.48 >300 42
Compound in 1,2,4-Oxadiazole Methylsulfonyl, isopropyl 377.4 Not reported Not reported

Spectroscopic and Physical Properties

  • Infrared (IR) Spectroscopy :

    • The target compound’s oxazole ring would show C-O stretches near 1250–1000 cm⁻¹, distinct from imidazole (C=N ~1600 cm⁻¹) or thioxo-triazolidine (C=S ~1220 cm⁻¹) .
    • Isoindole-1,3-dione C=O stretches (1700–1780 cm⁻¹) are consistent across all analogs .
  • NMR Spectroscopy :

    • The methyl linker in the target compound would resonate near δ 4.0–5.0 ppm (CH₂), whereas bulkier substituents (e.g., methylsulfonyl in ) shift proton environments upfield or downfield depending on electronic effects.
  • Thermal Stability :

    • Thioxo-triazolidine derivatives (e.g., 13c) exhibit exceptional thermal stability (m.p. >300°C), likely due to strong intermolecular hydrogen bonding and sulfur’s polarizability . In contrast, imidazole derivatives (e.g., 16) have lower melting points, suggesting weaker crystal packing.

Biological Activity

2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione, a compound with the molecular formula C18H12N2O3C_{18}H_{12}N_{2}O_{3} and a molecular weight of approximately 304.30 g/mol, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant studies that highlight its pharmacological potential.

The compound is characterized by its unique structure, which includes an isoindole moiety and an oxazole ring. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC18H12N2O3C_{18}H_{12}N_{2}O_{3}
Molecular Weight304.30 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point513.5 ± 38.0 °C
Flash Point264.3 ± 26.8 °C

Pharmacological Effects

Recent studies indicate that derivatives of isoindole-1,3-dione exhibit various biological activities including:

  • Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In a study involving several new derivatives, compounds demonstrated significant inhibition of COX-2 activity compared to meloxicam, a standard anti-inflammatory drug .
  • Antioxidant Properties : The ability to scavenge reactive oxygen species (ROS) was noted in several studies, suggesting that the compound may help mitigate oxidative stress . This property is crucial for preventing cellular damage and may have implications in aging and chronic diseases.
  • Cytotoxicity : Preliminary evaluations indicated that certain derivatives did not exhibit cytotoxic effects within a concentration range of 10–90 µM . However, some modifications led to increased cytotoxicity in specific cell lines, warranting further investigation into structure-activity relationships.

Study on COX Inhibition

In a comparative study of various isoindole derivatives, researchers synthesized multiple compounds and evaluated their COX inhibitory activity using molecular docking techniques. The results indicated that the presence of phenyl groups enhanced binding affinity to COX enzymes, particularly COX-2 .

Oxidative Stress Scavenging

Another study focused on the antioxidant capacity of these compounds through assays measuring their ability to neutralize free radicals. The findings revealed that the tested compounds significantly reduced oxidative stress markers in vitro, supporting their potential use as therapeutic agents against oxidative damage .

The biological activities observed can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Mediators : Compounds have been shown to modulate the expression of inflammatory cytokines such as TNF-alpha and interleukins (IL-1, IL-6), indicating a broad spectrum of anti-inflammatory effects .
  • Scavenging Reactive Species : The structural features allow these compounds to interact with free radicals effectively, thus reducing oxidative stress .

Q & A

Q. How do structural modifications (e.g., substituent variations) impact physicochemical properties?

  • Methodological Answer : Synthesize analogs (e.g., replacing phenyl with thienyl or methyl groups) and compare logP (HPLC-based), solubility (shake-flask method), and thermal stability (DSC/TGA). IR and XRD data correlate substituent effects with hydrogen-bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.